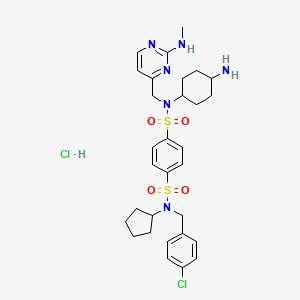

Deltasonamide 2 hydrochloride

Description

The Critical Role of Ras GTPases in Cellular Signaling and Oncogenesis

The Ras family of small GTPases, including the isoforms KRAS, HRAS, and NRAS, function as critical molecular switches in cells. nus.edu.sg They cycle between an inactive GDP-bound state and an active GTP-bound state to regulate signaling pathways that control fundamental cellular processes such as proliferation, differentiation, and survival. nus.edu.sgfrontiersin.org These proteins are typically activated by extracellular stimuli, which then triggers a cascade of downstream signaling, most notably the MAP kinase (MAPK) pathway. nus.edu.sg

Mutations in Ras genes are among the most frequent genetic alterations found in human cancers, present in approximately 10-20% of all tumors. nus.edu.sgunc.edu These oncogenic mutations lock the Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and proliferation, a hallmark of cancer. unc.edunih.gov The high prevalence of Ras mutations, particularly KRAS in pancreatic, colorectal, and lung cancers, has made it a primary target for anti-cancer drug development for decades. unc.educancerbiomed.org

Prenyl-Binding Protein PDEδ: A Regulator of Ras Subcellular Localization

For Ras proteins to function, they must be correctly localized to the inner leaflet of the plasma membrane. frontiersin.orgnih.gov This localization is facilitated by a series of post-translational modifications, including prenylation (the attachment of a farnesyl or geranylgeranyl lipid group). mdpi.commdpi.com This lipid modification makes the C-terminus of Ras hydrophobic, but it is not sufficient on its own for specific membrane targeting.

This is where the prenyl-binding protein phosphodiesterase-δ (PDEδ) plays a crucial role. mdpi.comresearchgate.net PDEδ acts as a cytosolic chaperone, binding to the farnesylated tail of Ras proteins and solubilizing them within the cytoplasm. researchgate.netcore.ac.uk It then traffics Ras from endomembranes, like the endoplasmic reticulum and Golgi apparatus, to the plasma membrane, where it can engage with its downstream effectors. mdpi.comresearchgate.net The small G-protein Arl2 (Arf-like 2) subsequently binds to PDEδ, inducing a conformational change that releases the Ras cargo at the correct location. acs.orgnih.gov

Therapeutic Targeting of Ras Signaling via PDEδ Inhibition: Rationale and Historical Context

Given the long-standing view of Ras as an "undruggable" target due to its high affinity for GTP and lack of deep binding pockets, researchers have sought alternative strategies. cancerbiomed.orgcore.ac.uk One such promising approach is to disrupt the localization of Ras to the plasma membrane, thereby preventing its activation and downstream signaling. nih.govbiologists.com Inhibiting the interaction between Ras and its trafficking chaperone, PDEδ, presents a viable strategy to achieve this mislocalization. cancerbiomed.org

The rationale is that by blocking the prenyl-binding pocket of PDEδ, small molecule inhibitors can prevent it from binding to and transporting Ras. cancerbiomed.orgnih.gov This leads to the accumulation of Ras on endomembranes and a reduction in its concentration at the plasma membrane, effectively shutting down oncogenic signaling. researchgate.netcore.ac.uk Early inhibitors like deltarasin (B560144) validated this approach, demonstrating that disrupting the KRAS-PDEδ interaction could selectively impede the growth of cancer cells dependent on oncogenic KRAS. biologists.comnih.gov This foundational work set the stage for the development of more potent and specific PDEδ inhibitors, such as the deltasonamides. core.ac.uknih.gov

Structure

2D Structure

Properties

InChI |

InChI=1S/C30H37ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,26H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCCJNMXWIVHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN([C]2CC[C](CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38Cl2N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Deltasonamide 2 Hydrochloride: Design Rationale and Chemical Development

The Journey from Deltarasin (B560144) to Deltasonamide (B607054): An Evolution in PDEδ Inhibitor Chemotypes

The development of Deltasonamide 2 hydrochloride is a testament to the iterative process of drug discovery, building upon the successes and limitations of its predecessors. The story begins with Deltarasin , a first-generation small molecule inhibitor of PDEδ. core.ac.ukencyclopedia.pub Deltarasin, characterized by a benzimidazole (B57391) scaffold, established the principle that targeting the prenyl-binding pocket of PDEδ could effectively disrupt the trafficking and signaling of important proteins like KRas. core.ac.ukencyclopedia.pub

However, the therapeutic potential of Deltarasin was hampered by certain limitations, including moderate affinity and potential for off-target effects. This spurred the development of new chemical scaffolds, leading to the emergence of the Deltasonamide chemotype. core.ac.uk Unlike the benzimidazole-based structure of Deltarasin, Deltasonamides feature two sulfonamide groups. This fundamental change in the chemical architecture proved to be a critical step forward, paving the way for inhibitors with significantly enhanced properties. core.ac.uk Both Deltarasin and the Deltasonamide series of inhibitors function by competitively binding to the hydrophobic pocket of PDEδ. core.ac.uknih.gov

Engineering Excellence: The Design Principles Behind Enhanced Affinity and Selectivity

The transition to the Deltasonamide scaffold was driven by a focused effort to optimize the inhibitor's interaction with its target, PDEδ. This involved a meticulous design process centered on enhancing affinity and selectivity while addressing potential liabilities.

Achieving Picomolar Affinity Through Structural Refinements

A key objective in the design of the Deltasonamide series was to achieve picomolar affinity for PDEδ, a significant improvement over the nanomolar affinity of Deltarasin. nih.gov This was accomplished through strategic structural modifications aimed at maximizing the inhibitor's engagement with the target's binding site.

The design of this compound incorporates specific functional groups positioned to form multiple hydrogen bonds with amino acid residues within the PDEδ binding pocket. While Deltarasin forms three hydrogen bonds with the target, Deltasonamide 2 engages in seven, a substantial increase that contributes to its high affinity. nih.gov This enhanced interaction results in a dissociation constant (Kd) of approximately 385 pM for this compound, signifying a very stable and long-lasting inhibitor-target complex. nih.govmedchemexpress.comtebubio.commedchemexpress.com

Strategies for Mitigating Off-Target Effects and Boosting Cellular Activity

While high target affinity is crucial, it is equally important to ensure that an inhibitor is selective for its intended target and can effectively reach it within a cellular environment. The development of this compound addressed these challenges through several strategic approaches.

A significant hurdle for earlier PDEδ inhibitors was their susceptibility to being ejected from the PDEδ binding pocket by a cellular protein called Arl2. nih.gov The high, sub-nanomolar affinity of the Deltasonamides, including Deltasonamide 2, helps them to largely resist this Arl2-mediated ejection, leading to more sustained target engagement within the cell. nih.gov

However, a common challenge for highly optimized, high-affinity compounds is poor cell penetration due to properties like a low partitioning coefficient. nih.gov While Deltasonamides represent a significant advancement, the quest for improved cellular potency continues. Later-generation inhibitors, such as the Deltaflexins, have built upon the knowledge gained from the Deltasonamide program, incorporating features like a "chemical spring" to further enhance resilience against ejection and cleavable cell penetration groups to improve cellular uptake. nih.govresearchgate.netacs.org These ongoing efforts highlight the continuous refinement of design principles in the pursuit of ever more effective PDEδ inhibitors.

The Making of a Molecule: Synthetic Pathways and Chemical Methodologies

The intricate structure of this compound necessitates a sophisticated and carefully controlled synthetic strategy. The synthesis involves a series of complex chemical reactions to construct the core scaffold and install the necessary functional groups with the correct stereochemistry.

A Glimpse into the Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been accomplished in-house by research groups. nih.gov Key synthetic transformations likely include the formation of the central thiazole (B1198619) ring, potentially via a Hantzsch-type synthesis, and the construction of the biphenyl (B1667301) moiety, which could be achieved through a Suzuki-Miyaura cross-coupling reaction. The crucial sulfonamide linkages are installed through reactions with appropriate sulfonyl chlorides. The final step would involve the formation of the hydrochloride salt to improve properties such as aqueous solubility.

The Importance of Stereochemistry in Synthesis

As with many biologically active molecules, the three-dimensional arrangement of atoms, or stereochemistry, in this compound is critical for its potent inhibitory activity. The synthesis must therefore be designed to control the stereochemistry at any chiral centers within the molecule. This ensures that the final product has the correct spatial orientation to fit precisely into the PDEδ binding pocket and form the key interactions that underpin its high affinity.

Molecular Mechanism of Action of Deltasonamide 2 Hydrochloride

Inhibition of KRAS-PDEδ Interaction: A Core Mechanism

The central mechanism of Deltasonamide (B607054) 2 hydrochloride involves its potent and specific inhibition of the interaction between KRAS and PDEδ. nih.govciteab.com PDEδ functions as a transport protein for farnesylated molecules, including the KRAS protein. It acts as a solubilizing factor, binding to the lipid-modified farnesyl group of KRAS and shuttling it through the aqueous cytoplasm to the plasma membrane. biorxiv.orgacs.org This trafficking is vital for maintaining the high concentration of KRAS at the plasma membrane, where it engages in downstream signaling. nih.govbiorxiv.org

Deltasonamide 2 hydrochloride functions by competitively binding to the hydrophobic, farnesyl-binding pocket within the PDEδ protein. nih.govbiorxiv.org This binding event physically obstructs the pocket, preventing it from engaging with the farnesyl tail of KRAS. The high potency of Deltasonamide 2 is attributed to its unique chemical structure, which allows it to form up to seven hydrogen bonds within the binding pocket. nih.govbiorxiv.org This extensive network of interactions results in a remarkably high binding affinity. nih.gov

The affinity of Deltasonamide 2 for PDEδ is significantly higher than that of previous generations of inhibitors, such as Deltarasin (B560144). This superior binding affinity makes Deltasonamide 2 more effective at displacing KRAS from PDEδ and more resilient to the activity of the small GTPase Arl2, which normally facilitates the release of cargo from PDEδ. core.ac.uk

| Feature | Deltasonamide 2 | Deltarasin |

| Binding Affinity (KD) | ~385 pM nih.govbiorxiv.org | ~38 nM nih.govbiorxiv.org |

| Hydrogen Bonds with PDEδ | 7 nih.govbiorxiv.org | 3 nih.govbiorxiv.org |

| Mechanism | Competitive Inhibition of Farnesyl-Binding Pocket nih.govbiorxiv.org | Competitive Inhibition of Farnesyl-Binding Pocket nih.govbiorxiv.org |

By successfully occupying the farnesyl-binding pocket of PDEδ, Deltasonamide 2 effectively halts the PDEδ-mediated spatial cycle of KRAS. nih.govbiorxiv.org This interruption prevents the chaperoning of KRAS through the cytosol, leading to a significant reduction in its concentration at the plasma membrane. core.ac.uk Consequently, KRAS becomes mislocalized and accumulates on endomembranes, such as the endoplasmic reticulum and Golgi apparatus. core.ac.ukacs.org This mislocalization is a critical consequence of PDEδ inhibition, as it sequesters KRAS away from its downstream effectors at the plasma membrane, thereby abrogating its oncogenic signaling capabilities. nih.govbiorxiv.org

Modulation of Downstream Oncogenic Signaling Pathways

The mislocalization of KRAS induced by this compound has profound effects on the downstream signaling cascades that are normally hyperactivated by oncogenic KRAS.

The RAF/MEK/ERK pathway, also known as the MAPK pathway, is a primary signaling route activated by KRAS. aging-us.comnih.gov This cascade plays a central role in cell proliferation, differentiation, and survival. nih.govfrontiersin.org Research demonstrates that treatment with Deltasonamide 2 leads to a marked decrease in the phosphorylation of ERK (pERK), the final kinase in this cascade. core.ac.uk The superior potency of Deltasonamide 2 is evident in studies where it achieved a more substantial reduction in pERK levels at lower concentrations compared to first-generation inhibitors. core.ac.uk For instance, in SW480 colorectal cancer cells, a 5 µM concentration of Deltasonamide 2 resulted in an approximate 65% decrease in pERK levels. core.ac.uk This inhibition of ERK activation effectively dampens the oncogenic output of the entire cascade.

The PI3K/AKT signaling pathway is another critical downstream effector of KRAS, regulating cell growth, survival, and metabolism. nih.govijbs.com By preventing KRAS from reaching the plasma membrane and activating its effectors, this compound consequently modulates PI3K/AKT signaling. medchemexpress.commedchemexpress.com The disruption of KRAS localization and function leads to a downstream reduction in the activation of this pro-survival pathway, contributing to the anti-proliferative effects of the compound. ijbs.commedchemexpress.com

The scope of Deltasonamide 2's action extends beyond KRAS. PDEδ is also a chaperone for other farnesylated proteins, including the small GTPase Rheb (Ras homolog enriched in brain). nih.gov Rheb is a potent activator of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling hub, a master regulator of cellular growth and metabolism. nih.govd-nb.info

Studies using the related compound Deltasonamide 1 have shown that PDEδ inhibitors can disrupt the Rheb-PDEδ interaction. nih.govresearchgate.net This leads to the mislocalization of Rheb and a subsequent reduction in mTORC1 signaling. nih.gov Interestingly, Rheb has been shown to be highly sensitive to PDEδ inhibition. nih.gov In cellular models with hyperactivated mTORC1 signaling (such as Tsc2-null cells), treatment with a Deltasonamide compound reduced the phosphorylation of mTORC1 targets, leading to decreased cell proliferation and survival. nih.govresearchgate.net

Furthermore, a complex feedback loop exists between Rheb and AMP-activated protein kinase (AMPK). nih.gov In certain contexts, Rheb can activate AMPK. nih.gov Pharmacological inhibition of PDEδ can interfere with this Rheb-to-AMPK signaling, adding another layer to its mechanism of action and potentially influencing cellular energy homeostasis and autophagy. nih.govnih.govbiorxiv.org

| Signaling Pathway | Effect of Deltasonamide 2 | Key Downstream Consequences |

| RAF/MEK/ERK | Inhibition core.ac.uk | Decreased phosphorylation of ERK, reduced cell proliferation core.ac.uk |

| PI3K/AKT | Inhibition medchemexpress.commedchemexpress.com | Reduced activation of pro-survival signaling ijbs.com |

| Rheb/mTORC1 | Inhibition nih.govresearchgate.net | Decreased phosphorylation of mTORC1 targets (e.g., S6K), reduced cell growth nih.gov |

| Rheb/AMPK | Modulation nih.gov | Altered cellular energy sensing and metabolism nih.gov |

Cellular Responses to PDEδ Inhibition by this compound

The inhibition of the KRas-PDEδ interaction by this compound triggers several key cellular responses, particularly in cancer cells that are dependent on oncogenic KRas signaling.

Antiproliferative Effects in Oncogenic KRAS-Dependent Cancer Cell Lines

A primary consequence of PDEδ inhibition by this compound is the selective suppression of proliferation in cancer cells harboring oncogenic KRas mutations. nih.govcore.ac.uk Research has demonstrated that both genetic knockdown of PDEδ and its pharmacological inhibition with Deltasonamide 2 lead to reduced proliferation and viability specifically in colorectal and pancreatic cancer cell lines that are dependent on oncogenic KRas. core.ac.ukbiorxiv.org In contrast, cell lines expressing only wild-type KRas or those with other oncogenic mutations (such as BRAF or EGFR amplification) are largely unaffected. core.ac.ukbiorxiv.org

This selective antiproliferative effect underscores the dependence of these cancer cells on the proper localization and function of mutant KRas. biorxiv.org Studies using real-time cell analysis (RTCA) have shown a dose-dependent reduction in the growth rate of KRas-mutant colorectal cancer cell lines, such as SW480 and HCT-116, when treated with Deltasonamide 2. nih.gov The half-maximal inhibitory concentration (IC50) values for antiproliferative activity have been determined in several human cancer cell lines, confirming its potency at sub-micromolar to low micromolar concentrations. medchemexpress.com For instance, the IC50 in the KRas-mutant pancreatic cancer cell line MIA PaCa-2 was found to be 507 nM. medchemexpress.com

Table 2: Antiproliferative Activity of Deltasonamide 2 in Human Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (viability after 3 days) |

|---|---|---|---|

| MIA PaCa-2 | Pancreatic Cancer | Mutant | 507 nM |

| NCI-H358 | Lung Cancer | Mutant | 954 nM |

| AGS | Gastric Adenocarcinoma | Wild-Type | 1.2 µM |

Data sourced from MedchemExpress, based on Celltiter-Glo assay. medchemexpress.com

Induction of Apoptosis in Malignant Cells

The disruption of oncogenic KRas signaling by this compound can also lead to the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov Apoptosis is a critical cellular process for removing damaged or unwanted cells, and its deregulation is a hallmark of cancer, contributing to tumor development and therapeutic resistance. nih.gov

Oncogenic KRas promotes cell survival by activating anti-apoptotic signaling pathways. By inhibiting KRas function, Deltasonamide 2 can shift the balance towards pro-apoptotic signals. nih.gov Flow cytometry-based assays have been used to confirm the induction of cell death following treatment with Deltasonamide 2. nih.govbiorxiv.org For example, in studies with the pancreatic cancer cell line Mia PaCa-2, treatment with a PDEδ inhibitor promoted apoptosis in a dose-dependent manner. nih.gov This pro-apoptotic effect is a direct consequence of down-regulating critical survival signals, such as the PI3K-AKT-mTOR pathway, which is downstream of KRas. nih.gov

Modulation of Autophagy Processes

The role of Deltasonamide 2 in modulating autophagy, another key cellular degradation pathway, has been investigated. Specifically, studies explored whether bifunctional molecules derived from PDEδ inhibitors could induce the degradation of PDEδ via autophagy. researchgate.netnih.gov

The findings indicated that while a deltasonamide-derived compound could induce PDEδ degradation, this process was not mediated by macroautophagy. researchgate.net Experiments using autophagy inhibitors such as Chloroquine and Bafilomycin A1 showed that these agents did not prevent the degradation of PDEδ. nih.gov Furthermore, PDEδ degradation still occurred in cells lacking the essential autophagy-related gene LC3B. researchgate.netnih.gov These results demonstrate that the degradation induced by these specific bifunctional compounds occurs through the ubiquitin-proteasome system, not autophagy. nih.gov Therefore, current evidence suggests that macroautophagy plays, at best, a minor role in the cellular responses directly mediated by this class of PDEδ inhibitors. nih.gov

Preclinical Pharmacological Characterization of Deltasonamide 2 Hydrochloride

In Vitro Studies on Cancer Cell Models

Cell Viability and Growth Rate Inhibition Assays

In studies involving a panel of human colorectal cancer (CRC) cell lines, Deltasonamide (B607054) 2 showed a dose-dependent inhibition of both growth rate and cell viability. nih.gov The effects were more pronounced in cell lines with KRAS mutations compared to those with wild-type KRAS. nih.govcore.ac.uk For example, the SW480 cell line, which is homozygous for the KRAS G12V mutation, exhibited a low EC50 value of 1.24 ± 0.06 μM and significantly compromised viability upon treatment. nih.gov In contrast, cell lines lacking oncogenic KRAS, such as HT29 and DiFi, were less sensitive, with the latter showing an EC50 of 4.02 ± 1 μM. nih.gov

Similar potent activity has been observed in pancreatic ductal adenocarcinoma (PDAC) cell lines, which are known to be highly dependent on KRAS signaling. core.ac.ukbiorxiv.org In MIA PaCa-2 pancreatic cancer cells, Deltasonamide 2 hydrochloride showed an IC50 of 507 nM for antiproliferative activity. medchemexpress.com The compound also displayed an IC50 of 954 nM in NCI-H358 lung cancer cells and 1.2 µM in AGS gastric cancer cells. medchemexpress.com These findings underscore the compound's ability to selectively target cancer cells reliant on the KRAS signaling pathway.

| Cell Line | Cancer Type | KRAS Mutation | EC50 (µM) | IC50 (nM) | Effect on Cell Viability |

|---|---|---|---|---|---|

| SW480 | Colorectal Cancer | G12V (homozygous) | 1.24 ± 0.06 | - | Highly Compromised |

| DiFi | Colorectal Cancer | Wild-Type | 4.02 ± 1 | - | Less Affected |

| MIA PaCa-2 | Pancreatic Cancer | - | - | 507 | Antiproliferative Activity |

| NCI-H358 | Lung Cancer | - | - | 954 | Antiproliferative Activity |

| AGS | Gastric Cancer | - | - | 1200 | Antiproliferative Activity |

Assessment of KRAS Plasma Membrane Localization Disruption

The primary mechanism of action of this compound is the inhibition of PDEδ, which acts as a solubilizing factor for farnesylated KRAS, facilitating its transport to and localization at the plasma membrane. biorxiv.orggoogle.com Signal transduction from active KRAS is critically dependent on this specific subcellular localization. biorxiv.org

By competitively binding to the hydrophobic, prenyl-binding pocket of PDEδ, Deltasonamide 2 prevents the interaction between PDEδ and KRAS. nih.govbiorxiv.org This disruption of the PDEδ-KRAS complex leads to the mislocalization of KRAS to endomembranes and a subsequent reduction in its concentration at the plasma membrane. core.ac.ukgoogle.com This effect has been visually confirmed in studies using fluorescently-tagged KRas in cancer cells, where treatment with Deltasonamide 2 led to a clear loss of KRAS from the plasma membrane. google.com This delocalization effectively halts the initiation of downstream oncogenic signaling cascades. core.ac.ukbiorxiv.org

Analysis of Downstream Effector Phosphorylation (e.g., pERK, pS6)

The disruption of KRAS localization at the plasma membrane by this compound leads to the attenuation of its downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. The activation status of these pathways can be monitored by measuring the phosphorylation levels of key effector proteins, such as ERK (pERK) and the ribosomal protein S6 (pS6), a downstream target of the mTOR pathway. nih.govnih.gov

Inhibition of PDEδ by Deltasonamide 2 has been shown to reduce the levels of both pERK and pS6 in KRAS-mutant cancer cells. nih.gov This indicates a successful blockade of the oncogenic signals that drive cell proliferation, survival, and growth. The reduction in the phosphorylation of these downstream effectors serves as a key pharmacodynamic biomarker for the on-target activity of Deltasonamide 2. nih.govresearchgate.net

Application in Specific Oncogenic KRAS Mutational Contexts (e.g., G12V, G13D)

The efficacy of this compound has been demonstrated across various oncogenic KRAS mutations, which is a significant advantage given the heterogeneity of KRAS-driven cancers. mdpi.com The compound's mechanism of targeting PDEδ, a chaperone protein for KRAS, rather than the mutant KRAS protein itself, allows it to be effective against multiple KRAS isoforms.

Studies in colorectal cancer cell lines have shown that Deltasonamide 2 is active against cells harboring different KRAS mutations, including G12V and G13D. nih.govnih.gov For instance, the SW480 cell line (homozygous G12V) was highly sensitive to the compound. nih.gov Similarly, cell lines with the G13D mutation, such as HCT-116, also showed reduced proliferation and viability upon treatment. nih.gov This broad activity against different KRAS mutants suggests that Deltasonamide 2 could be a valuable therapeutic option for a wider range of patients with KRAS-mutated cancers. mdpi.com

Studies in Pancreatic Ductal Adenocarcinoma Cell Lines

Pancreatic ductal adenocarcinoma (PDAC) is a cancer type characterized by a very high prevalence of KRAS mutations, making it a key area for the evaluation of KRAS-targeted therapies. biorxiv.orgnih.gov In vitro studies have confirmed the potent anti-proliferative effects of this compound in various PDAC cell lines. core.ac.ukbiorxiv.org

The compound has shown efficacy in KRAS-dependent human PDAC cell lines, with enhanced anti-proliferative effects observed at sub-micromolar concentrations. core.ac.uk For example, treatment of MiaPaCa-2 cells, which express mutant KRAS, with Deltasonamide 2 resulted in a significant reduction in cell proliferation. google.com These findings highlight the potential of targeting the PDEδ-KRAS axis with Deltasonamide 2 as a therapeutic strategy for this particularly aggressive and difficult-to-treat cancer. nih.gov

Studies in Colorectal Cancer Cell Lines

Colorectal cancer (CRC) is another major cancer type where KRAS mutations are a frequent oncogenic driver. nih.gov The effectiveness of this compound has been extensively studied in a panel of human CRC cell lines with diverse KRAS mutation statuses. nih.govbiorxiv.org

Evaluation in Other Relevant Cancer Cell Models (e.g., lung cancer, breast cancer)

In studies using a panel of human colorectal cancer cell lines, Deltasonamide 2 demonstrated a dose-dependent inhibition of cell proliferation and viability. nih.gov The effect was particularly pronounced in CRC cell lines harboring oncogenic KRas mutations. nih.gov For instance, the half-maximal effective concentration (EC₅₀) for growth rate inhibition was determined across various CRC cell lines, showcasing its anti-proliferative effects. nih.gov

EC₅₀ Values of Deltasonamide 2 in Colorectal Cancer Cell Lines

| Cell Line | EC₅₀ (µM) |

|---|---|

| SW837 | 0.6 ± 0.1 |

| SW480 | 1.0 ± 0.1 |

| HCT116 | 1.1 ± 0.1 |

| LoVo | 1.3 ± 0.1 |

| DLD-1 | 1.4 ± 0.1 |

| HT29 | 1.7 ± 0.1 |

| T84 | 2.0 ± 0.1 |

| Caco-2 | 2.1 ± 0.1 |

Data derived from studies on the dose-dependent inhibition of proliferation in human colorectal cancer cell lines. nih.gov

Furthermore, research on related compounds with a similar design principle, known as Deltaflexins, has shown antiproliferative activity in breast cancer cells and the ability to block stemness characteristics in both lung and breast cancer cells. researchgate.netacs.org This suggests that the strategy of targeting PDEδ could be applicable across multiple cancer types that depend on KRas signaling. researchgate.netacs.org However, it has been noted that third-generation inhibitors like the Deltasonamides may exhibit low cell penetration, which could impact their efficacy in cellular assays. researchgate.netacs.org

In Vivo Efficacy in Preclinical Animal Models

Information regarding the in vivo efficacy of this compound in xenograft models is limited in the available literature. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the preclinical efficacy of cancer therapeutics. nih.govmeliordiscovery.com These models allow for the assessment of a drug's ability to inhibit tumor growth in a complex biological environment. meliordiscovery.com For instance, the A549 (lung) and MDA-MB-231 (breast) cell lines are commonly used to create xenograft models to test novel cancer drugs. meliordiscovery.comnih.gov

Despite the establishment of these models for lung and breast cancer research, specific studies detailing tumor growth inhibition by Deltasonamide 2 have not been prominently reported. meliordiscovery.comnih.gov Notably, published research indicates that while Deltasonamides have been evaluated in cell-based assays, in vivo antitumor activity has been demonstrated primarily with the first-generation PDEδ inhibitor, Deltarasin (B560144). acs.org

Detailed in vivo studies on the tissue distribution of Deltasonamide 2 are not extensively covered in the reviewed literature. However, cellular-level studies provide strong evidence of target engagement. The primary molecular target of Deltasonamide 2 is PDEδ. nih.gov It is a high-affinity inhibitor, engaging in seven hydrogen bonds within the hydrophobic binding pocket of PDEδ, which is a significant increase compared to the three hydrogen bonds engaged by the earlier compound, Deltarasin. nih.gov

This direct binding and inhibition of PDEδ have been shown to produce the intended downstream effect: the disruption of KRas localization. core.ac.uk Studies have demonstrated that the administration of Deltasonamide leads to a depletion of KRas from the plasma membrane in cancer cell lines. core.ac.uk This mislocalization prevents KRas from activating its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. nih.govcore.ac.uk Therefore, while macroscopic tissue distribution data remains to be fully elucidated, the engagement of Deltasonamide 2 with its direct target, PDEδ, and its subsequent effect on the KRas protein at a cellular level are well-characterized. nih.govcore.ac.uk

Structure Activity Relationship Sar and Optimization Studies of Deltasonamide 2 Hydrochloride

Identification of Key Structural Motifs for PDEδ Binding

The high-affinity binding of Deltasonamide (B607054) 2 to PDEδ is contingent on specific structural motifs that facilitate its entry and interaction within the deep, hydrophobic farnesyl-binding pocket of the protein. Deltasonamide 2 belongs to a bis-sulfonamide chemotype, a key feature distinguishing it from earlier generations of PDEδ inhibitors.

Computational docking studies and X-ray crystallography of related compounds have elucidated the critical pharmacophores. A key insight from the development of the Deltasonamide class is the importance of moieties that can form extensive interactions at the base of the PDEδ pocket. For instance, in related inhibitor chemotypes designed based on the Deltasonamide scaffold, a phosphotriester-like "bottom moiety" was identified as crucial for forming hydrogen bonds with key amino acid residues, particularly Arg61 and Gln78. nih.gov This interaction anchors the molecule deep within the binding site. The bis-sulfonamide core of the Deltasonamide series serves a similar anchoring purpose, optimizing interactions within this region of the pocket. researchgate.net

Analysis of Hydrogen Bonding Networks within the PDEδ Binding Pocket

A defining characteristic of Deltasonamide 2's potency is its extensive network of hydrogen bonds formed within the PDEδ binding pocket. This compound engages in up to seven distinct hydrogen bonds, a significant increase compared to first-generation inhibitors like Deltarasin (B560144), which only forms three. nih.gov This robust hydrogen bonding network is the primary driver of Deltasonamide 2's exceptionally high binding affinity, which is in the picomolar range. nih.gov

Analysis of co-crystal structures of compounds with similar binding modes reveals the specific amino acid residues that act as key hydrogen bond donors and acceptors. Crucial interactions have been identified with:

Arg61 (R61) nih.govresearchgate.net

Gln78 (Q78) nih.govresearchgate.net

Tyr149 (Y149) researchgate.net

The interaction with these residues, particularly Arg61 and Gln78 at the base of the pocket, anchors the inhibitor firmly in place. nih.govresearchgate.net The increased number of hydrogen bonds in the Deltasonamide series compared to its predecessors is a direct result of chemical modifications designed to optimize these interactions, leading to a more stable and long-lasting inhibitor-protein complex. This enhanced stability also contributes to the compound's ability to resist displacement by Arl2, a cellular factor that can eject inhibitors from the PDEδ pocket. researchgate.net

Impact of Chemical Modifications on Affinity and Cellular Potency

The development of Deltasonamide 2 is a prime example of successful lead optimization through iterative chemical modification. Each generation of PDEδ inhibitors has shown marked improvements in binding affinity and, consequently, cellular potency.

The progression from early inhibitors to the Deltasonamide class demonstrates a clear SAR. Deltarasin, a first-generation inhibitor, displayed a moderate binding affinity in the nanomolar range. nih.gov Subsequent modifications led to compounds like Deltazinone 1, which showed improved affinity. researchgate.net The transition to the bis-sulfonamide chemotype of the Deltasonamides resulted in a dramatic leap in potency. For instance, Deltasonamide 1 binds to PDEδ with a KD value of 203 pM, a significant improvement over Deltazinone 1's 8 nM affinity. researchgate.net Deltasonamide 2 continued this trend, exhibiting a high affinity of 385 ± 52 pM. nih.gov

| Compound | Generation | Binding Affinity (K D) | Cellular Potency (EC₅₀ in DiFi Cells) |

|---|---|---|---|

| Deltarasin | First | 38 ± 16 nM nih.gov | 8.92 ± 0.7 µM nih.gov |

| Deltazinone 1 | Second | 8 nM researchgate.net | N/A |

| Deltasonamide 1 | Third | 203 pM researchgate.net | N/A |

| Deltasonamide 2 | Third | 385 ± 52 pM nih.gov | 4.02 ± 1 µM nih.gov |

Addressing Challenges of Cellular Uptake and Intracellular Partitioning

Despite achieving picomolar affinity, a significant challenge with the Deltasonamide class of inhibitors is their suboptimal pharmacokinetic properties, particularly poor cellular penetration. nih.gov Research has indicated that these highly optimized compounds possess a low partitioning coefficient, which limits their ability to cross the cell membrane and reach their cytosolic target, PDEδ. nih.gov This results in a substantial discrepancy—often around 1000-fold—between their exceptional in vitro binding affinity and their actual potency in cellular assays. nih.gov While potent, micromolar concentrations of the compounds are still required to achieve a biological effect in cells. nih.gov

To overcome this limitation, subsequent research has focused on developing new inhibitor chemotypes that retain high-affinity binding while incorporating features to improve cell penetration. One such approach has been the creation of "Deltaflexins," a newer generation of inhibitors designed to address the specific shortcomings of the Deltasonamides. nih.govacs.org These compounds incorporate two key modifications:

A "Chemical Spring": A flexible linker is engineered into the molecule to increase its resilience against ejection from the PDEδ pocket by the release factor Arl2. nih.govacs.org

A Cell-Penetration Group: A cleavable S-acyl moiety is attached to the molecule to improve its membrane permeability. This group is designed to be removed by intracellular esterases, releasing the active inhibitor inside the cell. nih.gov

This strategy has proven effective, with newer compounds like Deltaflexin-2 demonstrating a much-improved relationship between in vitro and in cellulo potencies compared to Deltasonamide 2. nih.gov These developments highlight that while the Deltasonamide scaffold provides an excellent foundation for high-affinity binding, addressing the challenges of cellular uptake is critical for translating that potency into a therapeutic effect.

Advanced Research Methodologies and Computational Approaches

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., SPR, Fluorescence Anisotropy)

Biophysical methods are crucial for quantifying the direct interaction between a ligand and its target protein. In the investigation of Deltasonamide (B607054) 2, Surface Plasmon Resonance (SPR) and Fluorescence Anisotropy (FA) have been instrumental in characterizing its high-affinity binding to its target, phosphodiesterase delta (PDEδ).

Surface Plasmon Resonance (SPR): SPR assays have been employed to measure the binding kinetics and affinity of Deltasonamide 2 to PDEδ. This technique monitors the interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. Studies have demonstrated that Deltasonamide 2 is a competitive, high-affinity PDEδ inhibitor, with SPR analysis determining its dissociation constant (KD) to be approximately 385 ± 52 pM. nih.govbiorxiv.orgethernet.edu.etuni.luglpbio.com This picomolar affinity underscores the compound's potent interaction with its target. In comparative studies, the affinity of Deltasonamide 2 was shown to be significantly higher than earlier generation inhibitors like Deltarasin (B560144). nih.govbiorxiv.org

Fluorescence Anisotropy (FA): Fluorescence anisotropy is another powerful technique used to study molecular binding events in solution. While detailed FA assay results specifically for Deltasonamide 2 are not extensively documented in the provided context, this method has been used to corroborate direct target binding for related PDEδ inhibitors. researchgate.netacs.org The assay typically involves monitoring the change in the rotational speed (and thus the polarization or anisotropy of emitted light) of a fluorescently labeled molecule (like a farnesylated peptide derived from a PDEδ client protein) upon displacement by an inhibitor. researchgate.netacs.org The high affinity of Deltasonamide 2, confirmed by other methods, suggests it would be highly effective in such a displacement assay.

| Technique | Analyte | Parameter Measured | Finding for Deltasonamide 2 / Related Compounds |

| Surface Plasmon Resonance (SPR) | Deltasonamide 2 and PDEδ | Dissociation Constant (KD) | High-affinity binding with a KD of ~385 pM. nih.govbiorxiv.orgethernet.edu.etuni.luglpbio.com |

| Fluorescence Anisotropy (FA) | PDEδ Inhibitors and Fluorescently Labeled Peptide | Displacement / Inhibition | Used to corroborate direct target binding of PDEδ inhibitors. researchgate.netacs.org |

Cellular Imaging and Localization Studies (e.g., FLIM-FRET, Immunofluorescence)

Understanding how a compound affects protein interactions and localization within the complex environment of a living cell is critical. Cellular imaging techniques like Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET) have provided direct evidence of Deltasonamide 2's on-target activity in cells.

FLIM-FRET: This advanced imaging technique measures the energy transfer between two fluorescently tagged proteins when they are in close proximity. It has been used to monitor the interaction between PDEδ and its cargo proteins, such as farnesylated Ras, in living cells. core.ac.ukgoogle.com In these studies, PDEδ is often tagged with an acceptor fluorophore (e.g., mCherry) and a Ras protein with a donor fluorophore (e.g., mCitrine or mGFP). core.ac.ukgoogle.comdoria.fi The interaction between the two results in FRET, which can be measured as a decrease in the donor's fluorescence lifetime. acs.orgdoria.fi Treatment with Deltasonamide 2 disrupts this interaction, leading to a measurable change in the FRET signal. google.com Dose-dependent studies using FLIM-FRET have allowed for the determination of an apparent "in-cell" KD for Deltasonamide 2, which was found to be 61 ±5 nM. google.com Furthermore, these studies have shown that Deltasonamide 2 administration leads to the depletion of KRas from the plasma membrane. core.ac.ukgoogle.com

While immunofluorescence is a common technique for visualizing protein localization, specific detailed studies applying it to Deltasonamide 2 were not prominently featured in the reviewed materials. mybiosource.comresearchgate.net

| Technique | Application | Key Finding for Deltasonamide 2 |

| FLIM-FRET | Measuring the disruption of the PDEδ-Ras interaction in living cells. | Deltasonamide 2 effectively disrupts the PDEδ-Ras interaction, with an apparent in-cell KD of 61 ±5 nM. google.com |

| Live-Cell Imaging | Monitoring KRas localization. | Treatment with Deltasonamide 2 causes a loss of KRas plasma membrane localization. core.ac.ukgoogle.com |

Real-Time Cell Analysis (RTCA) for Proliferation Studies

To assess the functional consequences of PDEδ inhibition by Deltasonamide 2, Real-Time Cell Analysis (RTCA) has been widely used. The xCELLigence RTCA system measures changes in impedance on a microelectrode-plated surface, which correlates with cell number, proliferation, and adherence. nih.govbiorxiv.org

This label-free, non-invasive method allows for the continuous monitoring of cell growth over extended periods. biorxiv.org Research has shown that Deltasonamide 2 reduces the proliferation of cancer cell lines that are dependent on oncogenic KRas, such as certain human pancreatic ductal adenocarcinoma (hPDAC) and colorectal cancer (CRC) cell lines. nih.govcore.ac.uk RTCA measurements have been used to determine the dose-dependent effects of Deltasonamide 2 on cell growth rates, demonstrating its potent anti-proliferative activity at sub-micromolar concentrations in sensitive cell lines. nih.govbiorxiv.orgcore.ac.ukgoogle.comresearchgate.net These studies highlight the compound's selectivity for cancer cells with aberrant KRas signaling. nih.govcore.ac.uk

| Cell Lines | Assay | Parameter | Result with Deltasonamide 2 |

| hPDAC Cell Lines | RTCA | Cell Proliferation / Growth Rate | Significantly inhibited proliferation at sub-micromolar concentrations. core.ac.ukmedchemexpress.com |

| CRC Cell Lines (Oncogenic KRas) | RTCA | Cell Proliferation / Growth Rate | Dose-dependent reduction in growth rate. nih.govbiorxiv.orgresearchgate.net |

| CRC Cell Lines (Wild-Type KRas) | RTCA | Cell Proliferation / Growth Rate | No significant effect on proliferation. nih.gov |

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Computational methods are essential for understanding the structural basis of ligand-target interactions and guiding inhibitor design. While specific molecular dynamics simulations for Deltasonamide 2 hydrochloride were not detailed, the development of the deltasonamide class of inhibitors heavily relied on structural insights and computational modeling. ethernet.edu.et

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a target protein. For the broader class of PDEδ inhibitors, docking studies using programs like GOLD (Genetic Optimization for Ligand Docking) have been performed. acs.org These simulations, guided by co-crystal structures, have been crucial for rationalizing the binding modes of inhibitors. ethernet.edu.etacs.org The high affinity of Deltasonamide 2 is attributed to its ability to form up to seven hydrogen bonds within the hydrophobic prenyl-binding pocket of PDEδ, an insight derived from and supported by structural biology and computational analysis. nih.govbiorxiv.orguni.lu The binding mode involves key interactions with residues such as Arg61, Gln78, and Tyr149. ethernet.edu.et

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the stability of ligand-protein complexes and understand the dynamic nature of their interactions over time. researchgate.net This computational approach helps in refining the understanding of the binding conformations and pharmacophoric features within the active site of PDEδ, contributing to the development of more potent and selective inhibitors. researchgate.net

In Silico Screening and Virtual Ligand Design

The discovery and optimization of the deltasonamide series represents a successful application of modern drug design principles, which often begin with screening and are refined through structure-guided design.

In Silico Screening: The initial discovery of PDEδ inhibitors often involves high-throughput screening of large compound libraries. ethernet.edu.et While Deltasonamide 2 itself is a result of optimization, its predecessors were identified through such screening campaigns. In silico screening, or virtual screening, uses computational methods to dock vast libraries of compounds into a target's binding site, prioritizing a smaller, more manageable number of candidates for experimental testing.

Virtual Ligand Design: The evolution from early-generation inhibitors to the highly potent Deltasonamide 2 is a prime example of structure-based and virtual ligand design. ethernet.edu.etnih.gov After identifying initial hits, medicinal chemists and computational scientists use the co-crystal structure of the inhibitor bound to PDEδ to guide modifications. ethernet.edu.et This iterative process involves designing new analogs in silico, predicting their binding affinity and properties, and then synthesizing the most promising candidates. ethernet.edu.et The design of Deltasonamide 2, for instance, involved creating a bis-sulfonamide scaffold that was optimized to form multiple hydrogen bonds, including water-molecule-mediated interactions, leading to its remarkable picomolar affinity. ethernet.edu.etuni.lu

Intellectual Property and the Patent Landscape of Deltasonamide 2 Hydrochloride

Key Patent Filings Related to Deltasonamide (B607054) 2 Hydrochloride

While a patent explicitly titled "Deltasonamide 2 hydrochloride" is not readily found, the intellectual property rights for this compound are associated with the pioneering research conducted at the Max Planck Institute for Molecular Physiology. A key disclosure indicates that several researchers involved in the characterization of Deltasonamide 2 are co-inventors on a patent application by the Max Planck Society (MPG) for this compound. nih.gov

Further investigation into the patent portfolio of the Max Planck Institute reveals a relevant international patent application, PCT/EP2018/050699 , filed on July 19, 2018. This application covers a novel class of inhibitors targeting phosphodiesterase delta (PDEδ), to which Deltasonamide 2 belongs. max-planck-innovation.com These inhibitors are characterized by a distinct benzene (B151609) disulfonamide structure, which is crucial for their high-affinity binding to PDEδ. max-planck-innovation.com

The research leading to these inventions was, in part, supported by the European Research Council, highlighting the role of public funding in generating valuable intellectual property. nih.gov The inventors listed on publications concerning Deltasonamide 2 include Christian H. Klein, Sandip Murarka, Pablo Martín-Gago, and Philippe I.H. Bastiaens, who are also noted as co-inventors on the related MPG patent application. nih.gov

| Patent Application Number | Filing Date | Applicant/Assignee | Key Features |

|---|---|---|---|

| PCT/EP2018/050699 | July 19, 2018 | Max Planck Institute for Molecular Physiology | Covers a novel class of PDEδ inhibitors with a benzene disulfonamide structure. |

Significance of Intellectual Property in Drug Discovery for PDEδ Inhibitors

Intellectual property, particularly patents, plays a pivotal role in the drug discovery and development process for PDEδ inhibitors. The journey from a promising compound in the lab to a clinically approved therapy is fraught with immense costs, long timelines, and high rates of failure. Patents provide a crucial incentive for the substantial investment required to navigate this arduous path.

For a novel class of molecules like PDEδ inhibitors, patents offer a period of market exclusivity, allowing pharmaceutical companies to recoup their research and development expenditures and generate revenue. This protection is essential to justify the high-risk nature of drug development. The patent landscape for phosphodiesterase inhibitors, in general, is extensive, with numerous patents filed by various pharmaceutical companies and research institutions for different inhibitor types and their therapeutic applications. nih.govnih.govresearchgate.net

The development of highly selective PDEδ inhibitors is a key objective, as off-target effects can lead to undesirable side effects. nih.gov Patents for these selective inhibitors are therefore of high value, as they represent a potential improvement over existing or less-selective compounds. The intellectual property surrounding PDEδ inhibitors not only covers the chemical composition of the molecules but can also extend to their synthesis processes, pharmaceutical formulations, and specific methods of use for treating diseases like cancer.

Collaboration Between Academic Institutions and Industry in Development

The development of specialized therapeutic agents such as this compound often exemplifies the synergistic relationship between academic institutions and the pharmaceutical industry. Academic research, frequently funded by government grants, is a fertile ground for groundbreaking discoveries and the initial validation of novel drug targets. nih.govresearchgate.net In the case of Deltasonamide 2, the foundational research and discovery emanated from the Max Planck Institute for Molecular Physiology, a renowned academic research center. nih.gov

However, academic institutions typically lack the extensive resources and specialized expertise required for preclinical and clinical development, regulatory affairs, and large-scale manufacturing. news-medical.net This is where industry collaboration becomes indispensable. Pharmaceutical companies can license promising intellectual property from academic institutions, providing the necessary funding and infrastructure to advance these discoveries through the development pipeline. drugbank.com

These collaborations are structured to be mutually beneficial. The academic institution receives financial returns through licensing fees and royalties, which can be reinvested into further research, while the pharmaceutical company gains access to innovative science that can expand its therapeutic portfolio. drugbank.com The successful translation of a compound like a PDEδ inhibitor from a laboratory concept to a patient-ready treatment is often the result of this powerful alliance between the discovery engine of academia and the development machinery of industry. news-medical.netaacrmeetingnews.org

Q & A

Q. What experimental methods are recommended to determine the binding affinity of Deltasonamide 2 hydrochloride to PDEδ?

this compound’s binding affinity (Kd ≈ 385 pM) is typically measured using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). These methods quantify the inhibitor’s interaction with PDEδ by analyzing thermodynamic or kinetic binding parameters. For example, ITC measures heat changes during binding, while SPR tracks real-time association/dissociation rates. Researchers should validate results using competitive binding assays and compare affinity metrics (e.g., Kd) with structurally distinct inhibitors like Deltarasin (Kd = 38 nM) to confirm specificity .

Q. How does this compound’s inhibition mechanism differ from other PDEδ inhibitors such as Deltarasin?

Deltasonamide 2 exhibits higher affinity due to its formation of seven hydrogen bonds (H-bonds) with PDEδ’s hydrophobic pocket, compared to Deltarasin’s three H-bonds. This structural distinction correlates with a ~100-fold lower Kd (385 pM vs. 38 nM) and enhanced cellular efficacy (EC50 = 1.24 μM in SW480 cells vs. 2.86 μM for Deltarasin). Researchers should prioritize crystallography or molecular dynamics simulations to map binding interfaces and identify critical residues for inhibitor optimization .

Q. What standard cellular assays are used to evaluate this compound’s efficacy in oncogenic KRAS-driven models?

Common assays include:

- Cell viability assays (e.g., MTT, ATP-based luminescence) to measure EC50 values across KRAS-mutant colorectal cancer (CRC) cell lines (e.g., SW480, HCT-116) .

- Apoptosis/cell cycle analysis via flow cytometry to assess growth arrest.

- Western blotting to quantify downstream KRAS signaling markers (e.g., ERK phosphorylation).

Researchers must include isogenic KRAS wild-type controls (e.g., Hkh2 cells) to validate on-target effects .

Advanced Research Questions

Q. What factors contribute to variability in EC50 values of this compound across different colorectal cancer cell lines?

EC50 variability (e.g., 1.24 μM in SW480 vs. 4.02 μM in DiFi cells) arises from:

- KRAS mutation status : Oncogenic KRAS enhances PDEδ dependency, lowering EC50 in mutant lines .

- Cellular PDEδ expression levels : Higher PDEδ correlates with increased sensitivity.

- Off-target effects : Use CRISPR-mediated PDEδ knockdown or rescue experiments to isolate inhibitor-specific activity.

Researchers should stratify cell lines by KRAS status and quantify PDEδ expression via qPCR or proteomics during experimental design .

Q. How can researchers reconcile discrepancies between in vitro binding affinity (Kd) and cellular efficacy (EC50) of this compound?

Despite its sub-nanomolar Kd, Deltasonamide 2’s EC50 in cells is micromolar due to:

- Cell permeability limitations : Modify formulation (e.g., liposomal encapsulation) or use prodrug strategies.

- Protein binding : Measure free inhibitor concentration in serum-containing media.

- Compensatory pathways : Combine with MEK or AKT inhibitors to block escape mechanisms. Validate using 3D spheroid models or patient-derived xenografts (PDXs) for physiological relevance .

Q. What strategies are recommended to optimize PDEδ inhibition assays for high-throughput screening (HTS)?

- Fluorescence polarization (FP) assays : Use fluorescently labeled PDEδ and competitive displacement of Deltasonamide 2.

- Thermal shift assays : Monitor PDEδ stability upon inhibitor binding.

- CRISPR-engineered reporter lines : Introduce luciferase under KRAS-responsive promoters (e.g., RAF1) for real-time readouts.

Include Deltarasin as a reference compound and validate hits via orthogonal methods (e.g., ITC) .

Q. How should researchers address data contradictions when PDEδ inhibition fails to suppress KRAS signaling in specific models?

- Off-target inhibitor effects : Perform kinome-wide profiling or proteomics to identify unintended targets.

- Alternative KRAS localization mechanisms : Investigate PDEδ-independent pathways (e.g., prenylation).

- Cell line-specific resistance : Use RNA-seq to identify compensatory pathways (e.g., upregulated MAPK feedback loops).

Publish negative results with detailed experimental conditions (e.g., media composition, passage number) to aid reproducibility .

Methodological Best Practices

Q. What experimental details are critical for ensuring reproducibility in PDEδ inhibition studies?

- Compound validation : Report purity (>98%), batch-specific activity (e.g., via LC-MS), and storage conditions (e.g., -80°C in DMSO) .

- Cell line authentication : Use STR profiling and mycoplasma testing.

- Data transparency : Share raw binding curves, dose-response data, and statistical analyses (e.g., nonlinear regression for EC50 calculations) .

Q. How can structural insights from Deltasonamide 2-PDEδ interactions guide rational drug design?

- Target the hydrophobic pocket : Prioritize compounds forming >5 H-bonds with PDEδ residues (e.g., Tyr-154, Asp-189).

- Avoid solvent-exposed moieties : Minimize off-target interactions by optimizing ligand lipophilicity.

- Leverage fragment-based screening : Identify scaffolds that enhance affinity without increasing molecular weight .

Q. What are the ethical considerations for using this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.